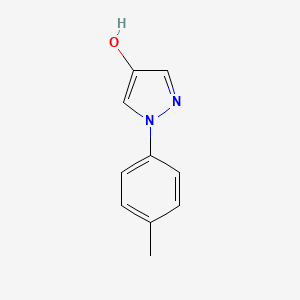![molecular formula C13H18ClN B7951726 Spiro[cyclohexane-1,3'-indoline] HCl](/img/structure/B7951726.png)
Spiro[cyclohexane-1,3'-indoline] HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclohexane-1,3’-indoline] hydrochloride: is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds. It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline] hydrochloride involves the Diels-Alder reaction . This reaction typically uses dienes and 3-methyleneindolinones as starting materials. The reaction is highly diastereoselective and enantioselective, making it a preferred method for constructing the spirocyclic framework .
Another method involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides . This one-pot reaction, carried out with a stoichiometric amount of manganese(III) acetate in acetic acid at room temperature, yields spiro[cyclohexane-1,3’-indoline]-2,2’-diones .
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,3’-indoline] hydrochloride often employs scalable and environmentally benign methods. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) in the Diels-Alder reaction has been reported to provide high yields and diastereoselectivity under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclohexane-1,3’-indoline] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can modify the indoline moiety, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Various reduced derivatives of the indoline moiety.
Substitution: Functionalized spiro[cyclohexane-1,3’-indoline] derivatives.
Aplicaciones Científicas De Investigación
Spiro[cyclohexane-1,3’-indoline] hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The biological activity of spiro[cyclohexane-1,3’-indoline] hydrochloride is primarily attributed to its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression. The spirocyclic structure allows it to fit into specific binding sites on proteins, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,2’-indene]: Another spirocyclic compound with similar biological activities.
Spiro[indole-3,2’-quinazoline]: Known for its anticancer properties.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Exhibits antimicrobial activity
Uniqueness
Spiro[cyclohexane-1,3’-indoline] hydrochloride stands out due to its high diastereoselectivity and enantioselectivity in synthesis, as well as its broad spectrum of biological activities. Its unique spirocyclic structure contributes to its versatility and effectiveness in various applications .
Propiedades
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13;/h2-3,6-7,14H,1,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFWXPAZNMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951643.png)
![5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951651.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951670.png)
![5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B7951673.png)


![2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride](/img/structure/B7951690.png)

![Spiro[[1,3]dioxolo[4,5-g]chromene-6,3'-pyrrolidine];hydrochloride](/img/structure/B7951698.png)


![2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7951732.png)

